3-Methyl-5-nitrofuran-2-carbaldehyde
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Overview
Description
3-Methyl-5-nitrofuran-2-carbaldehyde: is a chemical compound with the following structure:
CH3−C(O)−C(NO2)=O
It belongs to the class of carbonyl-containing nitrofurans, which have theoretical and practical significance. These compounds are used in the synthesis of biologically active substances .
Preparation Methods
a. Nitration of Furfural: One common approach to synthesize 5-nitrofuran-2-carbaldehyde involves nitration reactions. For instance:
- Furfural (1) can be nitrated using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid, yielding 5-nitrofuran-2-carbaldehyde (5) in 60% yield.
- Alternatively, (5-nitrofuran-2-yl)methanediyl diacetate (4) can be synthesized by nitration of furfural (1) and then hydrolyzed to obtain nitrofuran 5 in 83–88% yields .
- N-(5-acetyl-2-nitrofuran-3-yl)acetamide (6) can be prepared from N-(5-acetylfuran-3-yl)acetamide (2) using the same nitration method.
- Methyl 5-nitrofuran-2-carboxylate (7) can be obtained from methyl furan-2-carboxylate (3) via nitration .
Chemical Reactions Analysis
3-Methyl-5-nitrofuran-2-carbaldehyde can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions vary based on the reaction type.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity due to its unique structure.
Medicine: Potential antimicrobial or antitubercular properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The precise mechanism by which 3-Methyl-5-nitrofuran-2-carbaldehyde exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Remember that further research and experimental studies are essential to fully understand its properties and applications.
Properties
Molecular Formula |
C6H5NO4 |
---|---|
Molecular Weight |
155.11 g/mol |
IUPAC Name |
3-methyl-5-nitrofuran-2-carbaldehyde |
InChI |
InChI=1S/C6H5NO4/c1-4-2-6(7(9)10)11-5(4)3-8/h2-3H,1H3 |
InChI Key |
OKKYAAHCUOEEQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1)[N+](=O)[O-])C=O |
Origin of Product |
United States |
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